![molecular formula C23H23ClN2O4S2 B2767746 2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-cyclohexylacetamide CAS No. 850926-19-1](/img/structure/B2767746.png)
2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-cyclohexylacetamide
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Description
Molecular Structure Analysis
The molecular structure of such compounds can be confirmed by various spectroanalytical data such as NMR, IR, and elemental analysis . For instance, in the 1H-NMR spectra of similar compounds, the D2O exchangeable sulfonamide proton appeared at 10–11 ppm, whereas the two different types of aromatic protons of the 4-chlorophenyl ring showed up as two distinct doublets at 7.5–8.3 ppm .Scientific Research Applications
Antibacterial and Anti-Enzymatic Potential
A series of N-substituted derivatives, including compounds related to 2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-cyclohexylacetamide, have been synthesized and evaluated for their antibacterial and anti-enzymatic activities. These compounds showed promising results against certain strains of gram-negative and gram-positive bacteria. The study also explored their potential in inhibiting the lipoxygenase (LOX) enzyme and evaluated their cytotoxic behavior, providing valuable insights for future drug development (Nafeesa et al., 2017).
Anticancer Activities
Research on a novel series of 4-arylsulfonyl-1,3-oxazoles has unveiled compounds with significant anticancer activities against various cancer cell lines, including CNS cancer subpanels and Non-Small Cell Lung Cancer subpanels. The study highlights the potential of these compounds as cytostatic and antiproliferative agents, suggesting a promising direction for the development of new cancer therapies (Zyabrev et al., 2022).
Antibacterial and Anti-Urease Activities
Compounds containing sulphonylacetamide groups, akin to 2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-cyclohexylacetamide, have demonstrated notable antibacterial activity against a range of bacterial strains and exhibited significant anti-urease activities. These findings open new avenues for the development of antibacterial and urease inhibitory agents, highlighting the therapeutic potential of sulphonylacetamide derivatives (Noreen et al., 2015).
Antiviral Activity
The synthesis of new sulfonamide derivatives has shown that certain compounds possess anti-tobacco mosaic virus activity. This discovery points to the potential use of such compounds in the development of antiviral drugs, offering a new approach to controlling viral infections (Chen et al., 2010).
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQSZAFADFYQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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